2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile
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Overview
Description
2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated pyrimidine ring, a benzonitrile group, and a cyanobenzyl moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a chlorinated aldehyde and a urea derivative under acidic conditions.
Introduction of the Cyanobenzyl Group: The cyanobenzyl group is introduced via a nucleophilic substitution reaction, where a cyanobenzyl halide reacts with the pyrimidine intermediate.
Attachment of the Benzonitrile Group: The final step involves the coupling of the benzonitrile group to the pyrimidine-cyanobenzyl intermediate through an etherification reaction, using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to disease processes or cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-oxo-1,2-dihydropyrimidine: Shares the chlorinated pyrimidine core but lacks the cyanobenzyl and benzonitrile groups.
2-Cyanobenzyl Chloride: Contains the cyanobenzyl moiety but lacks the pyrimidine and benzonitrile components.
Benzonitrile: Contains the benzonitrile group but lacks the pyrimidine and cyanobenzyl components.
Uniqueness
2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[6-chloro-4-[(2-cyanophenyl)methoxy]-2-oxopyrimidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-18-9-19(27-13-17-8-4-2-6-15(17)11-23)24-20(26)25(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSGFGSQEAKGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=NC2=O)OCC3=CC=CC=C3C#N)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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